2-Naphthaldehyde phenylhydrazone
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Overview
Description
2-Naphthaldehyde phenylhydrazone is an organic compound with the molecular formula C17H14N2. It is a derivative of naphthaldehyde and phenylhydrazine, forming a hydrazone linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthaldehyde phenylhydrazone is typically synthesized through a condensation reaction between 2-naphthaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solution at room temperature. The process involves the formation of an aminomethanol intermediate, which then undergoes dehydration to form the final hydrazone product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it back to the original aldehyde and phenylhydrazine.
Substitution: It can participate in substitution reactions, particularly at the phenyl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 2-naphthaldehyde and phenylhydrazine
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Naphthaldehyde phenylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of sensors, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-naphthaldehyde phenylhydrazone involves its ability to form stable complexes with metal ions. This chelation process enhances its biological activity by increasing the lipophilicity of the central metal atom, allowing it to permeate cell membranes more efficiently. The compound’s antiradical activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthaldehyde phenylhydrazone
- 2-Thiophenecarboxaldehyde phenylhydrazone
- 2-Methylbenzaldehyde phenylhydrazone
- 2-Nitrobenzaldehyde phenylhydrazone
- 2-Pyridinecarboxaldehyde phenylhydrazone
Uniqueness
2-Naphthaldehyde phenylhydrazone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its pronounced antiradical activity make it particularly valuable in various research and industrial applications .
Properties
CAS No. |
24091-13-2 |
---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C17H14N2/c1-2-8-17(9-3-1)19-18-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13,19H/b18-13+ |
InChI Key |
UHCIGMLKBAYFFP-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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